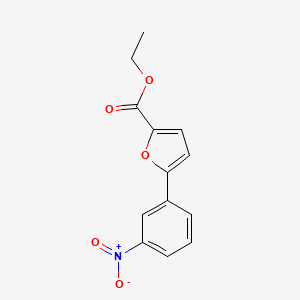

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-nitrophenyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFBOEAHRUYZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with ethyl furan-2-carboxylate in the presence of a base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Reduction: Ethyl 5-(3-aminophenyl)furan-2-carboxylate.

Hydrolysis: 5-(3-nitrophenyl)furan-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new drugs with antimicrobial activity.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate involves the interaction of the nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and ester group also contribute to the compound’s overall biological activity by enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound 1, ): Features a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring. The fluorine atom enhances electronegativity, while the para-nitro group creates a planar molecular structure dominated by π-π stacking interactions. Exhibits antimycobacterial activity against M. tuberculosis by targeting iron acquisition pathways .

- Ethyl 5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (Compound 1, ): Contains a bromo-chloro-phenoxy methyl group instead of a nitro-substituted phenyl ring. Synthesized via nucleophilic substitution (K₂CO₃/DMF, 60°C), yielding a 69% isolated product . Key difference: The lack of a nitro group reduces electron-withdrawing effects, likely diminishing reactivity in redox-driven biological systems.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid : Replaces the ethyl ester with a carboxylic acid group and positions the nitro group para to the furan linkage. Synthesized via Suzuki coupling, highlighting the adaptability of aryl boronic acids in modifying the phenyl ring.

Heterocyclic Variations: Furan vs. Thiophene

- Ethyl 5-(3-Nitrophenyl)thiophene-2-carboxylate : Substitutes the furan oxygen with a sulfur atom, increasing aromaticity and electron delocalization. Thiophene’s higher stability may enhance metabolic resistance but reduce hydrogen-bonding capacity.

Intermolecular Interactions

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : Dominated by π-π stacking (C···C contacts: 8.9% of Hirshfeld surface) and weak CH···O/F interactions .

- Ethyl 5-(3-nitrophenyl)furan-2-carboxylate : Predicted to exhibit stronger nitro group-mediated dipole interactions due to the meta-substitution’s asymmetric electronic effects.

Biological Activity

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.22 g/mol. The compound features a furan ring substituted with a nitrophenyl group at the 5-position and an ethyl ester at the 2-carboxylic acid position. The presence of the nitro group significantly influences its reactivity and biological properties due to its electron-withdrawing characteristics.

The mechanism of action for this compound is believed to involve the reduction of the nitro group, leading to reactive intermediates that can interact with cellular components. This interaction may result in antimicrobial effects by disrupting cellular functions. Additionally, the furan ring and ester group enhance the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial and antifungal activities. Research indicates that compounds with similar structures exhibit inhibitory effects against various bacterial strains and fungi, suggesting that this compound may also possess such capabilities.

Anticancer Potential

The compound is being investigated as a potential precursor for developing new drugs targeting cancer cells. Its structural characteristics may allow it to interfere with cancer cell proliferation or induce apoptosis through mechanisms similar to those observed in other nitroaromatic compounds.

Study on Antimicrobial Activity

In a study examining various furan derivatives, this compound was evaluated for its ability to inhibit bacterial growth. Results indicated that it exhibited moderate activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Synthesis and Biological Evaluation

A series of experiments focused on synthesizing derivatives of this compound were conducted. These derivatives were tested for their biological activity, revealing that modifications to the nitrophenyl group significantly affected their potency against specific pathogens .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Similar furan structure with different nitro position | Exhibits different biological activity profiles |

| Ethyl 5-(4-fluorophenyl)furan-2-carboxylate | Furan ring with a fluorinated phenyl group | Potentially more lipophilic properties |

| Ethyl 5-(3-bromophenyl)furan-2-carboxylate | Bromine substitution on the phenyl ring | May show enhanced reactivity due to bromine's properties |

This table illustrates how variations in substituents can significantly affect chemical behavior and biological activity, highlighting the unique characteristics imparted by the nitro group in this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-(3-nitrophenyl)furan-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 5-(3-nitrophenyl)furan-2-carboxylic acid with ethanol, catalyzed by acid catalysts (e.g., H2SO4 or p-toluenesulfonic acid). Refluxing in toluene or dichloromethane under anhydrous conditions is critical to minimize hydrolysis . Key parameters include:

- Catalyst choice : Sulfuric acid provides higher yields but requires careful quenching.

- Solvent selection : Polar aprotic solvents enhance reaction rates.

- Temperature : Prolonged reflux (~6–8 hours) ensures complete esterification.

Q. Example Protocol :

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | 5-(3-nitrophenyl)furan-2-carboxylic acid | Substrate |

| 2 | Ethanol (excess), H2SO4 | Solvent/catalyst |

| 3 | Toluene, 110°C, 8 hours | Reaction medium |

| 4 | NaHCO3 wash, drying over MgSO4 | Workup |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR confirms ester carbonyl (δ ~4.3 ppm for ethyl group) and aromatic protons (δ ~7.5–8.5 ppm for nitrophenyl) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 290.2) and fragmentation patterns .

- TLC Monitoring : Hexane:ethyl acetate (3:1) resolves intermediates; Rf ~0.5 for the product .

Q. How does solubility in organic solvents vary with temperature, and what thermodynamic parameters govern this behavior?

Solubility in ethyl acetate increases with temperature, as shown in studies of structurally similar 5-nitrophenyl furan carboxylates. For example:

| Compound | Solubility (g/100 mL, 298 K) | ΔHdissolution (kJ/mol) | ΔSdissolution (J/mol·K) |

|---|---|---|---|

| 5-(3-nitrophenyl)-furan-2-carboxylic acid | 1.25 | +18.3 | +65.2 |

| Ethyl ester derivative | 2.10 | +15.8 | +58.9 |

Higher entropy drives dissolution despite endothermic enthalpy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the molecular structure, and what challenges arise due to the nitro group?

Q. What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?

- Hypothesis : The nitro group and furan ring may inhibit tubulin polymerization (similar to colchicine-site binders) .

- Validation Methods :

- Molecular Docking : Simulate binding to β-tubulin (PDB ID 1SA0) using AutoDock Vina.

- Cell Assays : Measure IC50 in HeLa cells; compare with paclitaxel controls .

Q. How can computational modeling predict reactivity trends for the nitro group under reducing conditions?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electron-deficient regions. The nitro group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Experimental Correlation : Reduce with Pd/C and H2; monitor via IR (loss of NO2 stretch at 1520 cm<sup>-1</sup>) .

Q. How do contradictory solubility or crystallinity data across studies arise, and how can they be resolved?

- Sources of Discrepancy :

- Resolution :

Q. What strategies optimize the nitro group’s stability during long-term storage or reaction conditions?

- Storage : Keep under inert gas (Ar) at -20°C; avoid UV light to prevent photodegradation.

- Reaction Design : Use mild reductants (e.g., SnCl2/HCl) to selectively reduce other functionalities without altering nitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.